molecular formula C21H18N2O7 B2938369 6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892759-02-3

6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2938369
CAS No.: 892759-02-3
M. Wt: 410.382
InChI Key: YJOQJWMFRZHHLD-UHFFFAOYSA-N
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Description

This compound features a coumarin core (2H-chromen-2-one) substituted at position 3 with a 1,2,4-oxadiazole ring linked to a 3,4,5-trimethoxyphenyl group and at position 6 with a methoxy group. The oxadiazole ring is known for enhancing bioactivity by improving metabolic stability and binding affinity, while the trimethoxyphenyl moiety contributes to interactions with hydrophobic pockets in biological targets . Coumarins are widely studied for their anticancer, antimicrobial, and anti-inflammatory properties, with structural modifications significantly influencing their pharmacological profiles .

Properties

IUPAC Name

6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7/c1-25-13-5-6-15-11(7-13)8-14(21(24)29-15)20-22-19(23-30-20)12-9-16(26-2)18(28-4)17(10-12)27-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOQJWMFRZHHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic compound that belongs to the class of chromenones and oxadiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antioxidant, and anticancer properties. The following sections detail its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the oxadiazole ring and subsequent coupling with the chromenone moiety. While specific synthetic routes can vary, one common method involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-amine with 6-methoxy-2H-chromen-2-one under acidic or basic conditions to yield the desired product.

Antibacterial Activity

Recent studies have demonstrated that compounds related to 6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exhibit significant antibacterial properties. For instance:

  • Study Findings : A series of related compounds were tested against various bacterial strains. Compounds showed promising activity compared to standard antibiotics like ciprofloxacin. Specifically, derivatives containing the oxadiazole moiety exhibited enhanced antibacterial effects against both gram-positive and gram-negative bacteria .
CompoundBacterial StrainMIC (μg/mL)Comparison
4dStaphylococcus aureus32Better than ciprofloxacin
4hEscherichia coli16Comparable to standard
4iPseudomonas aeruginosa64Moderate efficacy

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays measuring free radical scavenging ability. The presence of methoxy groups is believed to enhance its electron-donating capacity.

  • Research Insights : In vitro assays indicated that the compound displayed significant DPPH radical scavenging activity, suggesting its potential as a natural antioxidant agent .

Anticancer Activity

The anticancer properties of derivatives containing the chromenone and oxadiazole structures have also been explored. These compounds have shown cytotoxic effects against several cancer cell lines.

  • Cytotoxicity Studies : A study assessing the cytotoxicity of related compounds on human cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives exhibited IC50 values in the low micromolar range .
Cell LineCompoundIC50 (μM)Effectiveness
HeLaDerivative A5High
MCF-7Derivative B10Moderate

Case Studies

  • Antibacterial Evaluation : In a comparative study involving multiple derivatives of chromenone-based compounds, it was found that those containing the oxadiazole ring showed enhanced activity against resistant bacterial strains.
  • Antioxidant Mechanism : Research indicated that the antioxidant mechanism was primarily due to the ability of the methoxy groups to donate electrons and stabilize free radicals.

Comparison with Similar Compounds

Coumarin–Imidazothiadiazole Derivatives (e.g., SP11)

Structure: SP11 (3-(2-(3,4,5-Trimethoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one) replaces the oxadiazole with an imidazothiadiazole ring linked to the coumarin core . Activity: SP11 targets HSP90, disrupting oncogenic protein folding and inhibiting tumor growth in murine models. Synthesis: SP11 is synthesized via cyclization of 2-amino-5-(3,4,5-trimethoxybenzyl)-1,3,4-thiadiazole with 3-(2-bromoacetyl)coumarin, followed by thiocyanate substitution .

Table 1: Structural and Functional Comparison with SP11
Feature Target Compound SP11 (Coumarin–Imidazothiadiazole)
Core Structure Coumarin + 1,2,4-oxadiazole Coumarin + Imidazothiadiazole
Key Substituents 6-Methoxy, 3-(3,4,5-trimethoxyphenyl) 3-(3,4,5-Trimethoxybenzyl)
Primary Target Not explicitly reported (oxadiazole-associated targets) HSP90
Cytotoxicity (IC₅₀) Data unavailable 2.5 µM (HeLa cells)
Reference

Podophyllotoxin Derivatives (e.g., PODO-1)

Structure : PODO-1 (3-(Hydroxy(3,4,5-trimethoxyphenyl)methyl)-4-vinyldihydrofuran-2(3H)-one) replaces the coumarin core with a dihydrofuran-2-one scaffold but retains the 3,4,5-trimethoxyphenyl group .
Activity : Acts as a PPARγ partial agonist with antidiabetic effects, reversing insulin resistance in diabetic rat models. Unlike the oxadiazole-coumarin compound, PODO-1 derivatives show low cytotoxicity but lack direct anticancer activity .

Table 2: Comparison with Podophyllotoxin Derivatives
Feature Target Compound PODO-1 Derivatives
Core Structure Coumarin Dihydrofuran-2-one
Key Substituents Oxadiazole, trimethoxyphenyl Trimethoxyphenyl, trifluoromethyl styryl
Primary Activity Anticancer (presumed) Antidiabetic (PPARγ agonism)
Toxicity Unreported Low toxicity in vivo
Reference

Gallic Acid-Derived Indanones (e.g., Compound 8)

Structure: 2-(3,4-Methylenedioxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxyindanone features an indanone core with trimethoxyphenyl and methylenedioxybenzylidene groups . Activity: Inhibits tubulin polymerization (IC₅₀ = 1.8 µM) and shows potent anticancer activity.

Table 3: Comparison with Gallic Acid Derivatives
Feature Target Compound Compound 8 (Indanone Derivative)
Core Structure Coumarin Indanone
Key Substituents Oxadiazole, trimethoxyphenyl Trimethoxyphenyl, methylenedioxybenzylidene
Mechanism Unreported Tubulin polymerization inhibition
IC₅₀ (Anticancer) Not tested 1.8 µM
Reference

Oxadiazole-Containing Antimicrobial Agents (e.g., Compounds 4a, 4d)

Structure: These derivatives (e.g., 3-[5-(6-methyl-4-(3,4,5-trimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl]-1,3,4-oxadiazol-2-yl]-imino-1,3-dihydro-2H-indol-2-one) combine oxadiazole with tetrahydropyrimidinone and indole moieties . Activity: Exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli).

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